molecular formula C10H9F3O3 B13521344 methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

Cat. No.: B13521344
M. Wt: 234.17 g/mol
InChI Key: PLJUNKFWSHGRNI-QMMMGPOBSA-N
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Description

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the benzoate group is substituted with a trifluoromethyl group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride. The hydroxyethyl group is then added through a nucleophilic substitution reaction using ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic medium.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Sodium hydroxide, ethanol.

Major Products

Scientific Research Applications

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m0/s1

InChI Key

PLJUNKFWSHGRNI-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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